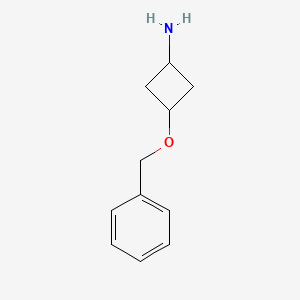

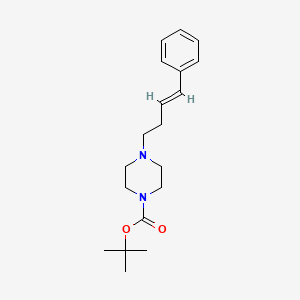

cis-3-(Benzyloxy)cyclobutanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-(Benzyloxy)cyclobutanamine is a compound that belongs to the family of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the strained four-membered ring structure. The presence of the benzyloxy group in the molecule suggests potential applications in medicinal chemistry and material science, as it can serve as a building block for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in several studies. For instance, asymmetric reductive amination has been employed to synthesize cis-2-aminocyclobutanols and corresponding benzyloxycyclobutanamines with high diastereomeric and enantiomeric excesses, indicating the potential for producing cis-3-(Benzyloxy)cyclobutanamine with high stereochemical purity . Additionally, continuous photo flow chemistry has been utilized for the scale-up synthesis of a deuterium-labeled cis-cyclobutane derivative, demonstrating the feasibility of producing cyclobutane-based compounds on a larger scale .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the cyclobutane ring's puckered conformation, as observed in the structure of 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, where the substituents are in cis positions . X-ray diffraction methods have been used to determine the crystal structure of related compounds, providing insights into the centrosymmetric nature and the head-to-tail fashion of the dimerization process in these molecules .

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions, including photodimerization, photolysis, and trans-cis isomerization, as demonstrated in the study of bis(benzoxazolyl) cyclobutane derivatives . The Wittig reaction has also been employed to synthesize cyclobutane analogs with different stereochemistries, indicating the versatility of cyclobutane derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their strained ring structure and the nature of their substituents. For example, the presence of hydroxy groups in cyclobutane derivatives can lead to the formation of mesophases with broad temperature ranges, as seen in the synthesis of liquid crystal compounds . The stereochemistry of cyclobutane derivatives, such as cis- and trans-3-aminocyclobutanecarboxylic acids, can be established using spectroscopic techniques like nuclear Overhauser effect spectroscopy .

Safety and Hazards

The safety information for cis-3-(Benzyloxy)cyclobutanamine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

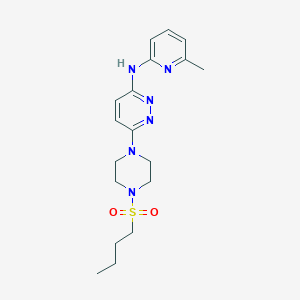

C1C(CC1OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(Benzyloxy)cyclobutanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)

![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)